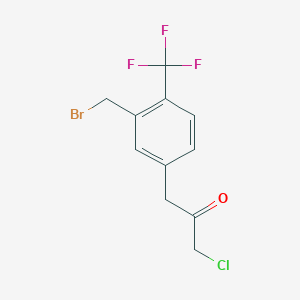
1-(3-(Bromomethyl)-4-(trifluoromethyl)phenyl)-3-chloropropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Bromomethyl)-4-(trifluoromethyl)phenyl)-3-chloropropan-2-one is a complex organic compound characterized by the presence of bromomethyl, trifluoromethyl, and chloropropanone functional groups
Preparation Methods
The synthesis of 1-(3-(Bromomethyl)-4-(trifluoromethyl)phenyl)-3-chloropropan-2-one typically involves multiple steps, starting from readily available precursorsIndustrial production methods may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(3-(Bromomethyl)-4-(trifluoromethyl)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of a wide range of derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cycloaddition Reactions: The trifluoromethyl group can facilitate cycloaddition reactions, resulting in the formation of complex cyclic structures
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents employed.
Scientific Research Applications
1-(3-(Bromomethyl)-4-(trifluoromethyl)phenyl)-3-chloropropan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various complex organic molecules.
Biology: The compound’s unique structural features make it a valuable tool in the study of biological systems and processes.
Industry: The compound is used in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 1-(3-(Bromomethyl)-4-(trifluoromethyl)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and interaction with biological molecules. The bromomethyl and chloropropanone groups contribute to the compound’s overall chemical behavior and its ability to participate in various reactions .
Comparison with Similar Compounds
1-(3-(Bromomethyl)-4-(trifluoromethyl)phenyl)-3-chloropropan-2-one can be compared with other similar compounds, such as:
- 1-(3-(Bromomethyl)-4-(trifluoromethyl)phenyl)-2-chloropropan-2-one
- 1-(3-(Bromomethyl)-4-(trifluoromethyl)phenyl)-3-chloropropan-1-one
These compounds share similar structural features but differ in the position and nature of the functional groups. The unique combination of bromomethyl, trifluoromethyl, and chloropropanone groups in this compound makes it distinct and valuable for specific applications .
Biological Activity
1-(3-(Bromomethyl)-4-(trifluoromethyl)phenyl)-3-chloropropan-2-one, also known by its CAS number 1804232-91-4, is a synthetic organic compound with significant potential in pharmaceutical and agrochemical applications. The compound features a complex structure that includes a bromomethyl group, a trifluoromethyl group, and a chloropropanone moiety, contributing to its unique chemical properties and biological activities.
- Molecular Formula : C11H9BrClF3O
- Molecular Weight : 361.61 g/mol
- Structure : The compound's structure includes halogenated groups which enhance its reactivity and stability compared to non-halogenated analogs.
Biological Activity
Research into the biological activity of this compound has revealed several noteworthy findings:
- Mechanism of Action : Preliminary studies suggest that the compound may interact with biological targets through the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can alter the function of these biomolecules, potentially leading to therapeutic effects.
-
Pharmacological Potential : The unique structural characteristics of this compound suggest it may exhibit:
- Antimicrobial Activity : Initial bioassays indicate moderate effectiveness against various bacterial strains.
- Insecticidal Properties : Studies have shown that similar compounds exhibit insecticidal activity, suggesting potential applications in pest control .
- Antifungal Activity : Research indicates that the compound may also possess antifungal properties, although further studies are needed to quantify this effect .
Case Studies
Several case studies have explored the biological implications of this compound:
- Study on Antimicrobial Activity : A study demonstrated that derivatives of this compound showed significant inhibition against Gram-positive bacteria, indicating potential as a lead compound for antibiotic development .
- Insecticidal Bioassays : Insect bioassays conducted on agricultural pests showed that the compound could reduce pest populations effectively, suggesting its application in agricultural pest management strategies .
Comparative Analysis
A comparative analysis of similar compounds reveals distinct differences in biological activity based on structural variations:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-(2-(Bromomethyl)-3-(trifluoromethyl)phenyl)-3-chloropropan-2-one | C11H9BrClF3O | Similar structure but different halogen positioning |
| 1-Bromo-4-trifluoromethylbenzene | C8H6BrF3 | Lacks chloropropanone moiety |
| 4-Bromo-3-chlorophenol | C6H4BrClO | Contains both bromine and chlorine |
The presence of the trifluoromethyl group in this compound is particularly noteworthy as it enhances both stability and reactivity compared to its analogs.
Properties
Molecular Formula |
C11H9BrClF3O |
|---|---|
Molecular Weight |
329.54 g/mol |
IUPAC Name |
1-[3-(bromomethyl)-4-(trifluoromethyl)phenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C11H9BrClF3O/c12-5-8-3-7(4-9(17)6-13)1-2-10(8)11(14,15)16/h1-3H,4-6H2 |
InChI Key |
OLIDXUOSUNTIHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)CCl)CBr)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















